molecular formula C15H22ClNO2 B14616960 Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- CAS No. 59732-17-1

Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-

Cat. No.: B14616960
CAS No.: 59732-17-1
M. Wt: 283.79 g/mol
InChI Key: WEJOGMCLJBYROM-UHFFFAOYSA-N
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Description

Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- is a chemical compound with the molecular formula C15H22ClNO2. It is a type of carbamoyl chloride, which is a functional group characterized by the formula R2NC(O)Cl. These compounds are typically moisture-sensitive, colorless, and soluble in nonpolar organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- can be synthesized through the reaction of an amine with phosgene (COCl2). The general reaction is as follows: [ 2 R2NH + COCl2 \rightarrow R2NCOCl + [R2NH2]Cl ] Another method involves the addition of hydrogen chloride to isocyanates: [ RNCO + HCl \rightarrow RNHCOCl ] These reactions typically require controlled conditions to avoid the formation of unwanted by-products .

Industrial Production Methods

Industrial production of carbamic chlorides often involves large-scale reactions using phosgene and amines. The process is carried out in specialized reactors designed to handle toxic and corrosive reagents like phosgene. The products are then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form carbamic acids. [ R2NCOCl + H2O \rightarrow R2NC(O)OH + HCl ]

    Alcoholysis: Reacts with alcohols to form carbamates. [ R2NCOCl + R’OH + C5H5N \rightarrow R2NC(O)OR’ + C5H5NHCl ]

Common Reagents and Conditions

Common reagents used in these reactions include water, alcohols, and pyridine (C5H5N) as a base. The reactions are typically carried out under mild conditions to prevent the decomposition of the carbamic chloride .

Major Products Formed

The major products formed from these reactions include carbamic acids and carbamates, which are useful intermediates in organic synthesis and industrial applications .

Mechanism of Action

The mechanism of action of carbamic chloride, ethyl[2-(hexyloxy)phenyl]- involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound acts as an electrophile, facilitating the formation of carbamic acids and carbamates through nucleophilic substitution reactions. These reactions are essential for the compound’s role in organic synthesis and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The hexyloxyphenyl group provides additional steric and electronic effects, making it suitable for specialized applications in organic synthesis and industrial processes .

Properties

CAS No.

59732-17-1

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

N-ethyl-N-(2-hexoxyphenyl)carbamoyl chloride

InChI

InChI=1S/C15H22ClNO2/c1-3-5-6-9-12-19-14-11-8-7-10-13(14)17(4-2)15(16)18/h7-8,10-11H,3-6,9,12H2,1-2H3

InChI Key

WEJOGMCLJBYROM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC=C1N(CC)C(=O)Cl

Origin of Product

United States

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